Cas no 957299-26-2 (4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole)

4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-1-(3-fluoro-benzyl)-3-nitro-1H-pyrazole
- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitropyrazole
- SR-01000282927-1
- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitro-pyrazole
- AG-664/42811473
- CCG-329475
- CS-0314387
- 4-chloro-1-[(3-fluorophenyl)methyl]-3-nitro-1H-pyrazole
- SR-01000282927
- STK304979
- 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole
- AKOS000314471
- 957299-26-2
- 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole
-
- MDL: MFCD04049221
- インチ: InChI=1S/C10H7ClFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2
- InChIKey: OBLAGEQLNSUYKE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 255.0210823Da
- どういたいしつりょう: 255.0210823Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 63.6Ų
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C386848-50mg |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |
957299-26-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
Chemenu | CM530990-1g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 1g |
$281 | 2022-06-09 | |
TRC | C386848-500mg |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |
957299-26-2 | 500mg |
$ 365.00 | 2022-06-06 | ||
Chemenu | CM530990-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
$843 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385057-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
¥6997.00 | 2024-04-23 | |
Crysdot LLC | CD11003271-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
$842 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385057-1g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 1g |
¥2929.00 | 2024-04-23 | |
Crysdot LLC | CD11003271-10g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 10g |
$1240 | 2024-07-19 | |
TRC | C386848-100mg |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole |
957299-26-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
Ambeed | A747528-5g |
4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole |
957299-26-2 | 97% | 5g |
$806.0 | 2024-04-16 |
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazoleに関する追加情報
Introduction to 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole (CAS No. 957299-26-2)
4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole (CAS No. 957299-26-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The unique combination of a chloro, fluoro, and nitro substituent on the pyrazole ring makes this compound particularly interesting for its potential therapeutic applications.
The molecular structure of 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole consists of a pyrazole ring with a 4-chloro substitution, a 3-fluorobenzyl group at the 1-position, and a 3-nitro substitution. These functional groups contribute to the compound's stability and reactivity, making it an attractive candidate for various chemical and biological studies. The chloro and fluoro substituents enhance the lipophilicity of the molecule, which can improve its cellular uptake and distribution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may exhibit different biological activities.
Recent research has focused on the potential therapeutic applications of 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have potent analgesic properties, making it a promising candidate for the development of new pain management drugs. The compound's ability to cross the blood-brain barrier also suggests its potential use in central nervous system (CNS) disorders.
In terms of pharmacokinetics, 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole has been shown to have favorable oral bioavailability and a reasonable half-life in preclinical studies. These properties are crucial for its development as an orally administered drug. Furthermore, the compound has demonstrated low toxicity in animal models, which is an important consideration for its safety profile.
The synthetic route for 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole involves several well-established chemical reactions. The synthesis typically starts with the formation of a pyrazole ring through a condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone. Subsequent functionalization steps introduce the chloro, fluoro, and nitro substituents to yield the final product. The synthetic process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole in various therapeutic indications. Preliminary results from Phase I trials have shown that the compound is well-tolerated by human subjects and exhibits promising pharmacological effects. Further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole (CAS No. 957299-26-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to provide valuable insights into its potential benefits and limitations.
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